molecular formula C9H6ClFN2 B1403205 5-Chloro-6-fluoroquinolin-8-amine CAS No. 1394083-91-0

5-Chloro-6-fluoroquinolin-8-amine

Cat. No.: B1403205
CAS No.: 1394083-91-0
M. Wt: 196.61 g/mol
InChI Key: IDZAORSUGTYRKI-UHFFFAOYSA-N
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Description

5-Chloro-6-fluoroquinolin-8-amine is a fluorinated quinoline derivative. Quinoline derivatives are known for their wide range of biological activities, including antibacterial, antimalarial, and antiviral properties. The incorporation of fluorine atoms into the quinoline structure often enhances these biological activities, making fluorinated quinolines valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-fluoroquinolin-8-amine typically involves the fluorination of quinoline derivatives. One common method includes the nucleophilic substitution of chlorine atoms in quinoline with fluorine atoms. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) under elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in reactors with precise control over temperature and pressure. The use of continuous flow reactors can enhance the efficiency and yield of the product. The process may also include purification steps such as crystallization and recrystallization to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-fluoroquinolin-8-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amines .

Scientific Research Applications

5-Chloro-6-fluoroquinolin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-6-fluoroquinolin-8-amine involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication. This inhibition prevents the bacteria from reproducing, leading to their death . The compound’s fluorine atoms enhance its ability to penetrate bacterial cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-8-hydroxyquinoline: Another quinoline derivative with similar antibacterial properties.

    6-Fluoroquinoline: A fluorinated quinoline with comparable biological activities.

    8-Aminoquinoline: Known for its antimalarial properties

Uniqueness

5-Chloro-6-fluoroquinolin-8-amine is unique due to the presence of both chlorine and fluorine atoms, which enhance its biological activity and chemical stability. This dual substitution makes it a valuable compound in medicinal chemistry for developing new therapeutic agents .

Properties

IUPAC Name

5-chloro-6-fluoroquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2/c10-8-5-2-1-3-13-9(5)7(12)4-6(8)11/h1-4H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZAORSUGTYRKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CC(=C2Cl)F)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a similar fashion using route 6 general procedure 14, 5-chloro-6-fluoro-8-nitroquinoline (Intermediate 41) (300 mg, 1.34 mmol), Raney nickel (60 mg, 20% wt), hydrazine hydrate (270 mg, 5.40 mmol) and MeOH (5 ml) gave the title compound (130 mg, 49%) which was used in the next step without purification.
Name
5-chloro-6-fluoro-8-nitroquinoline
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Intermediate 41
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
270 mg
Type
reactant
Reaction Step Three
Quantity
60 mg
Type
catalyst
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Yield
49%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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